3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with significant potential in medicinal chemistry. This compound is classified under imidazopyridines and purines, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties. The compound's structure features a methoxyphenyl group and an isobutyl substituent, which may influence its pharmacological profile.
The compound can be sourced from various chemical suppliers and databases, including Chemsrc and BenchChem, where it is listed along with its molecular formula and other relevant data. The Chemical Abstracts Service (CAS) number for this compound is 877643-79-3, which aids in its identification in scientific literature and commercial catalogs .
3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the class of heterocyclic compounds, specifically purines. These compounds often exhibit a wide range of biological activities due to their structural diversity and ability to interact with various biological targets.
The synthesis of 3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. While specific synthetic pathways for this compound are not extensively documented in the current literature, similar compounds in the imidazopyridine family often utilize techniques such as:
Technical details regarding conditions such as temperature, solvent choice, and catalysts are critical for optimizing yields and purity but require specific experimental data from laboratory studies.
The molecular formula of 3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is C21H25N5O2. Its structure can be represented using various chemical notation systems:
Cc1ccc(-n2c(C)cn3c4c(=O)n(CC(C)C)c(=O)n(C)c4nc23)cc1C
This notation provides a way to encode the molecular structure into a linear string that can be interpreted by chemical software.
The molecular weight of the compound is approximately 379.5 g/mol. The detailed structural representation reveals the presence of multiple functional groups that may contribute to its biological activity.
The reactivity of 3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be explored through several types of chemical reactions:
Technical details about specific reaction conditions (e.g., temperature, pH) would be necessary to fully characterize these reactions.
The mechanism of action for 3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione likely involves interactions with biological macromolecules such as enzymes or receptors. The presence of the methoxyphenyl group may enhance lipophilicity and facilitate membrane permeability.
Data on specific targets (e.g., kinases or other enzymes) would provide insights into its pharmacodynamics and therapeutic potential. Further experimental studies would be required to elucidate these mechanisms comprehensively.
While specific physical properties such as boiling point and melting point are not readily available for this compound , typical properties for similar imidazopyridines include:
The compound is expected to exhibit stability under standard laboratory conditions but may be sensitive to light or moisture. Solubility profiles in various solvents (e.g., water, ethanol) would also be relevant for practical applications.
3-isobutyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione holds promise in various scientific fields:
Further research is required to explore its full potential and efficacy in clinical settings.
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2